
5-Carboxyfluorescein diacetate
Overview
Description
5-Carboxyfluorescein diacetate (CFDA) is a non-fluorescent, cell-permeable esterase substrate widely used in biological assays to assess cell viability, membrane integrity, and proliferation. Upon entering cells, the diacetate groups are cleaved by intracellular esterases, releasing fluorescent 5-carboxyfluorescein (excitation/emission: 492/517 nm), which accumulates in viable cells with intact membranes .
Preparation Methods
Cyclodehydration and Friedel-Crafts Acylation
Cyclodehydration of Benzenetricarboxylic Anhydride and Resorcinol
A foundational approach to synthesizing 5(6)-carboxyfluorescein, the precursor to 5-CFDA, involves cyclodehydration of 1,2,4-benzenetricarboxylic anhydride with resorcinol in the presence of zinc bromide (ZnBr₂). The reaction proceeds at 180°C for 80 minutes, forming a fused xanthene-carboxylic acid structure. Post-reaction, the mixture is treated with 1N hydrochloric acid (HCl) under reflux to hydrolyze intermediate esters, yielding a crude product that is filtered and dried. This method produces a mixture of 5- and 6-carboxyfluorescein isomers, which are challenging to separate due to their structural similarity.
Key Reaction Parameters
Component | Quantity/Concentration | Role |
---|---|---|
1,2,4-Benzenetricarboxylic anhydride | 46.84 mmol | Electrophilic reactant |
Resorcinol | 93.69 mmol (2 eq) | Nucleophilic reactant |
ZnBr₂ | 70.27 mmol (1.5 eq) | Lewis acid catalyst |
Reaction temperature | 180°C | Accelerates cyclization |
Reaction time | 80 minutes | Ensures completion |
The crude product is further purified via sequential HCl washes and recrystallization, yielding approximately 9 g of 5(6)-carboxyfluorescein.
Friedel-Crafts Acylation with Methane Sulfonic Acid
An alternative method employs methane sulfonic acid (MSA) as both catalyst and solvent, enhancing reaction efficiency. Here, 2-carboxyphthalic anhydride reacts with resorcinol under MSA-mediated conditions, forming a carboxyfluorescein backbone. This approach reduces side products compared to ZnBr₂-catalyzed reactions but still yields a mixture of 5- and 6-isomers. Post-reaction, the product is neutralized with sodium bicarbonate and extracted using dichloromethane (DCM). The isomers are partially separable via fractional crystallization in nitro-methane, though complete resolution remains challenging.
Diacetate Formation via Acetylation
Acetic Anhydride-Mediated Protection
The diacetate group is introduced by treating 5(6)-carboxyfluorescein with acetic anhydride under reflux. This step protects hydroxyl groups, enhancing the compound’s stability and cell permeability. For example, 5(6)-carboxyfluorescein (6.3 mmol) is dissolved in dry N,N-dimethylformamide (DMF) and reacted with acetic anhydride (20 mL) at 110°C for 2 hours. The product precipitates as a waxy solid upon water addition, which is then triturated and filtered.
Optimization Insights
- Solvent choice : DMF ensures solubility of polar intermediates.
- Stoichiometry : Excess acetic anhydride (5–10 eq) drives complete acetylation.
- Purification : Repeated washing with ice-cold water removes unreacted anhydride.
This method typically achieves >85% conversion to 5-CFDA, with residual isomers removed via column chromatography.
Functionalization and Conjugation Strategies
Succinimidyl Ester Activation
For biological applications, 5-CFDA is often converted to its succinimidyl ester (CFSE) to enable covalent bonding with amines. A protocol from PMC outlines dissolving 5-CFDA (25 mg) in dimethyl sulfoxide (DMSO) to prepare a 5 mM stock solution. For cell labeling, this stock is diluted in phosphate-buffered saline (PBS) and mixed with lymphocytes, yielding a final CFSE concentration of 5 μM.
Critical Considerations
- Storage : Aliquots must be stored at -20°C to prevent hydrolysis.
- Reaction kinetics : Incubation beyond 5 minutes at room temperature risks over-labeling.
Peptide Conjugation via Pentafluorophenyl Esters
Advanced applications require coupling 5-CFDA to peptides or proteins. In a reported procedure, 5-CFDA (3 g, 6.3 mmol) is activated with pentafluorophenyl trifluoroacetate (PFP-TFA) in DMF at 0°C, followed by reaction with N-Boc-4,7,10-trioxa-1,13-tridecanediamine. The Boc-protected amine facilitates subsequent deprotection and conjugation to thiol-containing biomolecules.
Stepwise Analysis
- Activation : PFP-TFA (1.2 eq) reacts with the carboxyl group, forming an active ester.
- Coupling : The amine nucleophile (3 eq) displaces pentafluorophenol, forming a stable amide bond.
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the primary amine for further reactions.
Purification and Analytical Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude 5-CFDA is purified using C18 columns with acetonitrile-water gradients. For example, a 200 mg crude sample elutes at 9.16 minutes under ESI-MS monitoring, confirming a mass-to-charge ratio (m/z) of 997.39 for the target compound.
Crystallization Techniques
Fractional crystallization in nitro-methane or ethanol-water mixtures resolves 5- and 6-carboxyfluorescein diacetates. The 6-isomer preferentially crystallizes due to its lower solubility, enabling partial enrichment.
Challenges and Mitigation Strategies
Regioisomeric Separation
The 5- and 6-carboxy isomers exhibit nearly identical physicochemical properties, complicating separation. Employing pivaloyl chloride instead of acetic anhydride increases ester bulkiness, improving crystallinity and separation efficiency.
Hydrolysis Prevention
CFDA’s acetate groups are prone to hydrolysis in aqueous media. Storage in anhydrous DMSO and strict avoidance of moisture during synthesis are critical.
Chemical Reactions Analysis
Hydrolysis by Intracellular Esterases
5-CFDA undergoes enzymatic hydrolysis within cells, where intracellular esterases cleave its diacetate groups to produce the fluorescent product 5-carboxyfluorescein (5-CF) . This reaction is critical for its application in cell viability assays and fluorescent tracing .
Reaction Equation:
Key characteristics:
-
Membrane permeability : 5-CFDA passively diffuses into cells due to its nonpolar diacetate groups .
-
Fluorescence activation : The hydrolysis yields 5-CF, which is polar and trapped intracellularly, emitting green fluorescence ( nm, nm) .
Kinetics of Hydrolysis
The hydrolysis kinetics differ between 5-CFDA and its analog fluorescein diacetate (FDA):
Parameter | 5-CFDA | FDA |
---|---|---|
Kinetic Model | Michaelis-Menten | First-order |
Apparent KmK_mKm | 0.29 mM | Not applicable |
VmaxV_{\text{max}}Vmax | 12.3 nmol·min⁻¹·mg⁻¹ (40°C) | s⁻¹ (40°C) |
Rate-Limiting Step | Transport across membrane | Esterase activity |
Data derived from Saccharomyces cerevisiae studies .
-
5-CFDA : Transport through the cell membrane is slower than enzymatic hydrolysis, making diffusion the rate-limiting step .
-
FDA : Hydrolysis is slower than transport, leading to esterase activity limiting fluorescence accumulation .
Temperature and pH Dependence
Hydrolysis efficiency depends on environmental conditions:
Cell Viability Assays
Live cells retain 5-CF post-hydrolysis, while dead cells leak the dye. This property enables quantification of viable cells .
Cell-Cell Communication Studies
5-CF transferred between adjacent cells via gap junctions is used to monitor intercellular communication in developmental biology .
Environmental Monitoring
5-CFDA’s hydrolysis in microbial communities serves as a proxy for esterase activity, aiding pollutant detection .
Comparative Analysis with Analogues
Property | 5-CFDA | 5-(6)-CFDA Mixed Isomer | CDCFDA |
---|---|---|---|
Fluorescence | pH-sensitive (pKa 6.5) | Similar to 5-CFDA | Lower pKa (~5.5) |
Membrane Permeability | High | High | Moderate |
Primary Use | Cell viability | pH imaging | Acidic environment studies |
Data compiled from Biotium and Evident Scientific .
Limitations and Considerations
Scientific Research Applications
Cell Viability and Proliferation Assays
Fluorescent Cell Viability Assays
5-CFDA is frequently employed in cell viability assays due to its ability to indicate cell membrane integrity. It is often used in conjunction with other fluorescent dyes, such as Alamar Blue, to provide a comprehensive assessment of cell health. For instance, a study demonstrated that 5-CFDA could effectively measure the viability of primary rainbow trout hepatocytes, showing a concentration-dependent response to toxic compounds like pentachlorophenol .
T Lymphocyte Proliferation Analysis
In immunology, 5-CFDA has been utilized to assess T lymphocyte proliferation. A notable study evaluated its effectiveness in diagnosing primary immunodeficiencies by analyzing mitogenic responses in patients using a CFSE-based assay. The results indicated significant differences in proliferation rates between healthy controls and patients with suspected T-cell defects, highlighting the dye's utility in clinical diagnostics .
Flow Cytometry
5-CFDA is extensively applied in flow cytometry for labeling cells. Its fluorescent properties allow for the tracking of cell division and differentiation over time. In one study, researchers established a flow cytometry method using 5-CFDA to analyze the proliferation of labeled microspheres in cultured endothelial cells. This approach facilitated the identification of specific cell populations based on their fluorescent characteristics .
Drug Testing and Toxicology
In toxicological studies, 5-CFDA serves as an indicator of cellular responses to various compounds. Its ability to reflect changes in cell membrane integrity makes it suitable for screening potential drug candidates and assessing their cytotoxic effects. For example, research demonstrated that 5-CFDA could detect toxic insults in hepatocytes, providing insights into the safety profiles of new pharmaceuticals .
Intracellular pH Measurement
The pH sensitivity of 5-CFDA allows it to be used as an intracellular pH indicator. This application is critical for studies involving metabolic processes where pH changes can significantly impact cellular function. By monitoring fluorescence intensity changes, researchers can infer alterations in intracellular pH levels under different experimental conditions .
Case Studies
-
Assessment of Hepatocyte Viability
A study utilized 5-CFDA alongside Alamar Blue to evaluate the viability of hepatocytes exposed to various toxicants. The findings indicated that L-15 culture medium supported hepatocyte viability more effectively than M199 over extended periods, demonstrating the dye's role in assessing cellular health under varying conditions . -
Mitogenic Response in Immunodeficiency Patients
Another investigation focused on using CFSE (a derivative of 5-CFDA) to analyze T lymphocyte responses in patients with suspected immunodeficiencies. The study revealed significantly lower proliferation rates in patients compared to controls, underscoring the dye's potential for clinical diagnostics in immunology .
Mechanism of Action
The mechanism of action of 5-Carboxyfluorescein diacetate involves its passive diffusion into live cells, where it is hydrolyzed by intracellular esterases to produce the fluorescent 5-carboxyfluorescein. This fluorescent product is retained within the cell, allowing for various cellular assays. The molecular targets include intracellular esterases and other cellular components that interact with the fluorescent dye.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
CFDA vs. CFSE (5-Carboxyfluorescein Succinimidyl Ester)
Functional Differences :
- CFSE’s covalent binding allows tracking over multiple cell divisions, making it superior for proliferation studies .
- CFDA’s reliance on esterase activity ensures specificity for viable cells, whereas CFSE labels all cells regardless of viability .
CFDA vs. CDCFDA (5-Carboxy-2',7'-Dichlorofluorescein Diacetate)
Advantages of CDCFDA :
- The dichloro substitution reduces pH sensitivity, making it suitable for acidic compartments .
- CFDA remains preferred for standard viability assays due to lower cost and broader validation .
CFDA vs. Alamar Blue (Resazurin)
Synergy in Assays :
- CFDA and Alamar Blue are frequently used together to simultaneously assess membrane integrity and metabolic activity, reducing false negatives in cytotoxicity studies .
Research Findings and Performance Data
Cytotoxicity Assay Performance
A comparative study in zebrafish liver cells (ZFL) evaluated CFDA-AM alongside MTT, LDH, and Alamar Blue assays. Key results:
Assay | Sensitivity (EC50 for Tamoxifen) | Reproducibility (CV%) |
---|---|---|
CFDA-AM | 8.2 µM | 6.4% |
Alamar Blue | 7.9 µM | 5.8% |
MTT | 9.5 µM | 9.1% |
Limitations and Advantages
Biological Activity
5-Carboxyfluorescein diacetate (CFDA) is a fluorescent compound widely used in biological research for its ability to penetrate cell membranes and serve as a substrate for intracellular esterases. Upon hydrolysis, CFDA releases carboxyfluorescein, which is retained within the cell, allowing researchers to assess cell viability, proliferation, and metabolic activity.
CFDA operates through passive diffusion into cells, where it is hydrolyzed by intracellular esterases. The resulting carboxyfluorescein is negatively charged, enhancing its retention within cells compared to other fluorescent dyes like fluorescein . This property makes CFDA particularly useful in various biological assays.
Cell Viability and Proliferation Assays
CFDA is frequently employed in flow cytometry to evaluate lymphocyte function and proliferation. For instance, a study involving heart transplant recipients utilized CFDA to measure T-cell responses to specific antigens before and after transplantation. The results indicated significant changes in lymphoproliferative responses associated with infection risk .
In Vivo Tracking of Immune Cells
In cancer immunotherapy, CFDA has been used to track the migration and distribution of cytotoxic T lymphocytes (CTLs). A study demonstrated that CTLs labeled with CFDA could be monitored in vivo, revealing their persistence and effectiveness against tumors over time. The optimal concentration for labeling was determined to be 5 µM, which minimized cytotoxic effects while maintaining fluorescence intensity .
Hydrolysis Kinetics
The hydrolysis of CFDA has been characterized using kinetic models. In yeast cells, the hydrolysis followed Michaelis-Menten kinetics with a maximum velocity (Vmax) of 12.3 nmol/min/mg protein and a Michaelis constant (Km) of 0.29 mM at 40°C. This indicates that the rate-limiting step in fluorescence accumulation is the hydrolysis by esterases rather than transport into the cell .
Comparison with Other Dyes
CFDA has been compared with other viability dyes such as fluorescein diacetate (FDA) and 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC). Studies showed that CFDA provides more reliable results in detecting viable cells across various bacterial species commonly associated with foodborne illnesses .
Case Studies
- Lymphoproliferative Responses : In heart transplant patients, flow cytometry analysis using CFDA revealed significant differences in T-cell responses pre- and post-transplantation, correlating with infection rates .
- Cancer Immunotherapy : CTLs labeled with CFDA were tracked in mice bearing B16 melanoma tumors. The study found that CTL migration correlated negatively with tumor size, indicating effective targeting of cancer cells over time .
Data Summary Table
Q & A
Basic Research Questions
Q. What is the mechanistic basis for using 5-CFDA as a cell viability probe, and how does its hydrolysis correlate with cellular esterase activity?
- Answer : 5-CFDA is a cell-permeant, non-fluorescent compound that passively diffuses into cells. Intracellular esterases hydrolyze its diacetate groups, converting it into the fluorescent, negatively charged 5-carboxyfluorescein, which is retained only in cells with intact membranes. Viability is assessed by quantifying fluorescence intensity, which reflects both esterase activity (metabolic function) and membrane integrity. Dead cells leak the hydrolyzed product, reducing signal .
- Methodological Note : Use flow cytometry or fluorescence microscopy to measure retained fluorescence after washing cells with PBS to remove extracellular dye.
Q. What are standardized protocols for labeling adherent cells (e.g., HEK 293) with 5-CFDA for fluorescence microscopy?
- Answer :
- Prepare a 5 µM working solution in serum-free medium (e.g., RPMI).
- Incubate cells for 30–60 minutes at 37°C.
- Wash 3× with pre-warmed buffer to remove excess dye.
- Image immediately using FITC/GFP filters (λex/λem ~492/520 nm). Adjust exposure to avoid photobleaching .
- Table 1: Standard Protocol Parameters
Parameter | Condition |
---|---|
Concentration | 1–10 µM |
Incubation Time | 30–60 minutes |
Temperature | 37°C |
Detection Method | Fluorescence microscopy/flow cytometry |
Q. How does 5-CFDA differ from other fluorescein derivatives (e.g., CFSE) in cell-tracking applications?
- Answer : Unlike CFSE (succinimidyl ester), which covalently binds intracellular proteins for long-term tracking, 5-CFDA relies on esterase activity and membrane integrity for signal generation. Its carboxyl groups confer higher negative charge, improving cellular retention compared to unmodified fluorescein. However, 5-CFDA is less suitable for multi-generational tracking due to signal dilution during cell division .
Advanced Research Questions
Q. How can 5-CFDA be optimized for viability assays in 3D cell cultures (e.g., hepatic spheroids) with limited dye penetration?
- Answer : For 3D models:
- Increase incubation time (1–2 hours) and dye concentration (10–20 µM).
- Use confocal microscopy with Z-stacking to capture fluorescence depth.
- Validate with parallel assays (e.g., Alamar Blue) to confirm esterase activity .
- Challenge : Diffusion barriers in spheroids may require mechanical sectioning or microinjection for uniform labeling.
Q. How to resolve contradictions between 5-CFDA viability data and other cytotoxicity assays (e.g., membrane permeability dyes)?
- Answer : Discrepancies arise if cells have intact membranes but low esterase activity (e.g., metabolically inactive but not dead). Use complementary assays:
- Combine 5-CFDA with propidium iodide (PI) for simultaneous measurement of esterase activity and membrane integrity.
- Cross-validate with ATP-based assays (e.g., CellTiter-Glo) .
Q. What factors influence isomer selection (5- vs. 6-carboxy isomers) in conjugation or pH-sensing applications?
- Answer :
- 5-isomer : Preferred for pH sensing in acidic organelles (pKa ~4.8) due to its lower pKa compared to 6-isomer (pKa ~6.4).
- Mixed isomers : Suitable for general viability assays but may require HPLC purification for specific conjugation reactions (e.g., NHS ester derivatives) .
Q. How does extracellular pH affect 5-CFDA fluorescence, and how can this be calibrated in dynamic microenvironments?
- Answer : 5-carboxyfluorescein’s fluorescence intensity is pH-dependent (quenched below pH 6.0). For precise measurements:
- Use a calibration curve with buffers of known pH (4.0–9.0).
- Pair with ratiometric pH probes (e.g., SNARF-1) in dual-labeling experiments .
Q. Methodological Troubleshooting
Q. How to address inconsistent 5-CFDA signal retention in drug efflux studies (e.g., MRP1-overexpressing cells)?
- Answer : Efflux pumps can export hydrolyzed 5-carboxyfluorescein, causing signal loss. Mitigate by:
- Co-treatment with efflux inhibitors (e.g., MK-571 for MRP1).
- Shorten the interval between dye loading and imaging .
Q. What controls are essential when using 5-CFDA in flow cytometry proliferation assays?
- Answer :
- Negative control : Treat cells with esterase inhibitors (e.g., Eserine) to confirm hydrolysis specificity.
- Autofluorescence control : Unlabeled cells.
- Compensation control : Single-stained samples to adjust spectral overlap .
Q. Can 5-CFDA be combined with immunofluorescence staining for multi-parameter analysis?
Properties
IUPAC Name |
3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZGNPQMIWOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229971 | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79955-27-4 | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079955274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxyfluorescein Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.